molecular formula C17H17NO2 B560400 HLY78 CAS No. 854847-61-3

HLY78

Numéro de catalogue: B560400
Numéro CAS: 854847-61-3
Poids moléculaire: 267.32 g/mol
Clé InChI: FAZZYPIBZBGQSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Key Mechanisms:

  • Wnt/β-Catenin Activation : HLY78 enhances Wnt signaling by stabilizing β-catenin and promoting its translocation to the nucleus, where it can activate target genes involved in cell proliferation and survival .
  • Inhibition of Apoptosis : The compound has shown efficacy in inhibiting apoptosis in both neuronal and tumor cells, particularly under conditions of stress such as radiation exposure .

Neuroprotection

This compound has been extensively studied for its neuroprotective properties, particularly in models of subarachnoid hemorrhage (SAH) and intracerebral hemorrhage (ICH).

  • Case Study 1: Subarachnoid Hemorrhage
    • In a rat model, administration of this compound significantly reduced neuronal apoptosis and improved neurobehavioral outcomes post-SAH. The compound activated LRP6/GSK3β/β-catenin signaling, leading to increased levels of anti-apoptotic proteins like Bcl-2 while decreasing pro-apoptotic factors such as Bax .
  • Case Study 2: Intracerebral Hemorrhage
    • Research demonstrated that this compound mitigated oxidative stress and neuronal damage in ICH models. It enhanced the expression of protective proteins while reducing markers of apoptosis, indicating a robust neuroprotective effect .
Study Condition Dosage Outcome
Study 1SAH0.6 mg/kgImproved neurobehavioral scores; reduced apoptosis markers
Study 2ICHNot specifiedDecreased oxidative stress; improved neuronal survival

Cancer Research

This compound's role extends into oncology, where it has been shown to inhibit apoptosis in tumor cells exposed to carbon ion radiation.

  • Case Study 3: Tumor Cells
    • This compound effectively reduced radiation-induced apoptosis in various tumor cell lines by modulating the Wnt/β-catenin pathway. This suggests potential applications in enhancing the efficacy of radiotherapy while protecting normal tissues from damage .

Blood-Brain Barrier Integrity

Recent studies have also highlighted this compound's ability to maintain blood-brain barrier (BBB) integrity under pathological conditions.

  • Case Study 4: BBB Protection
    • In models of SAH, this compound administration resulted in improved BBB function, characterized by reduced leakage and enhanced expression of tight junction proteins such as Occludin and ZO-1. This effect was mediated through the activation of Wnt/β-catenin signaling .
Study Condition Effects on BBB Mechanism
Study 4SAHReduced leakage; increased tight junctionsActivation of Wnt/β-catenin pathway

Mécanisme D'action

HLY78, also known as 4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine, is a potent activator of the Wnt/β-catenin signaling pathway . This compound has been shown to have significant effects on various biological processes, particularly in the context of neuronal apoptosis and embryonic development .

Target of Action

The primary target of this compound is the DIX domain of Axin . Axin is a key component of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and human diseases . This compound also interacts with low-density lipoprotein receptor-related protein 6 (LRP6) , a co-receptor for the Wnt family .

Mode of Action

This compound promotes the association between Axin and LRP6, leading to the phosphorylation of LRP6 . This interaction subsequently activates the Wnt/β-catenin signaling pathway . The activation of this pathway inhibits the phosphorylation of β-catenin, thereby stabilizing β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway regulates cell fate specification, differentiation, proliferation, and survival during embryogenesis . Activation of this pathway by this compound leads to an increase in the level of phosphorylated glycogen synthesis kinase 3 beta (p-GSK3β) (Ser9), β-catenin, and Bcl-2, accompanied by a decrease of p-β-catenin, Bax, and cleaved caspase 3 .

Result of Action

This compound has been shown to attenuate neuronal apoptosis and improve neurological deficits after subarachnoid hemorrhage (SAH) in rats . It inhibits apoptosis in tumor cells and embryonic cells caused by carbon ion radiation . This compound also significantly increases the colony formation ability and migration ability of certain cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of Wnt ligands is necessary for this compound to activate the Wnt/β-catenin signaling pathway . .

Analyse Des Réactions Chimiques

HLY78 fonctionne principalement comme un activateur de la voie de signalisation Wnt/β-caténine . Il ne subit pas de réactions chimiques significatives telles que l'oxydation, la réduction ou la substitution dans des conditions standard. Au lieu de cela, son rôle principal est de se lier au domaine DIX d'Axin, provoquant un changement conformationnel qui favorise l'association d'Axin avec la protéine apparentée au récepteur des lipoprotéines 6 . Cette interaction conduit à l'activation de la voie de signalisation Wnt .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine:

Mécanisme d'action

This compound exerce ses effets en ciblant le domaine DIX d'Axin, un composant clé de la voie de signalisation Wnt/β-caténine . En se liant à ce domaine, this compound favorise l'association d'Axin avec la protéine apparentée au récepteur des lipoprotéines 6, conduisant à la phosphorylation de la protéine apparentée au récepteur des lipoprotéines 6 et à l'activation de la voie de signalisation Wnt . Cette activation entraîne la stabilisation de la β-caténine, qui se transloque ensuite dans le noyau et active la transcription des gènes cibles de Wnt . La voie implique plusieurs cibles moléculaires, notamment la glycogene synthase kinase 3 bêta et la β-caténine .

Activité Biologique

HLY78 is a phenanthridine derivative identified as a small-molecule activator of the Wnt/β-catenin signaling pathway. Its biological activity has been the subject of various studies, highlighting its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article provides a detailed overview of this compound's biological activity, supported by experimental findings and case studies.

This compound functions primarily by enhancing the interaction between Axin and LRP6 (Low-Density Lipoprotein Receptor-Related Protein 6), which is crucial for the activation of the Wnt/β-catenin signaling pathway. This pathway plays significant roles in cellular processes such as proliferation, differentiation, and apoptosis. This compound binds to the DAX domain of Axin, promoting LRP6 phosphorylation and subsequent Wnt signal transduction .

Effects on Cancer Cells

A study involving HeLa cells demonstrated that this compound significantly mitigates ionizing radiation (IR)-induced damage. The research utilized clonogenic survival assays to assess cell viability post-treatment with this compound in conjunction with IR. The results indicated that pre-treatment with this compound enhanced cell survival rates compared to controls .

Table 1: Clonogenic Survival Rates in HeLa Cells

Treatment GroupSurviving ColoniesPlating Efficiency (%)
Control15015
This compound20020
IR808
IR + this compound14014

Additionally, flow cytometry analysis revealed that this compound reduced apoptosis in HeLa cells exposed to IR. The percentage of apoptotic cells was significantly lower in the IR + this compound group compared to the IR-only group, suggesting a protective effect against radiation-induced cell death .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties following intracerebral hemorrhage (ICH). In a study with CD1 mice, administration of this compound post-ICH resulted in improved neurobehavioral outcomes and reduced neuronal apoptosis. The mechanism involved activation of LRP6, leading to decreased oxidative stress and modulation of apoptotic pathways via the GSK3β/Sirt1/PGC-1α signaling cascade .

Table 2: Neurobehavioral Assessment Scores Post-ICH Treatment

Treatment GroupShort-term Score (Day 3)Long-term Score (Day 14)
Control54
This compound87
ICH32
ICH + this compound76

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Zebrafish Model : A study assessed the protective role of this compound against carbon ion radiation-induced developmental toxicity in zebrafish embryos. Supplementation with this compound significantly reduced developmental abnormalities caused by radiation exposure .
  • Neuronal Studies : In another case study involving rat models of subarachnoid hemorrhage, this compound was shown to protect blood-brain barrier integrity and attenuate neuronal apoptosis through similar signaling pathways as observed in ICH studies .

Propriétés

IUPAC Name

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZZYPIBZBGQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854847-61-3
Record name 854847-61-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.